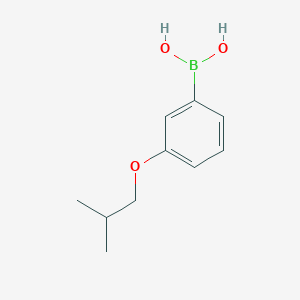
2,3-Diphenyl-5-methyltetrazolium Chloride
Overview
Description
2,3-Diphenyl-5-methyltetrazolium Chloride is a chemical compound with the molecular formula C14H13ClN4 and a molecular weight of 272.74 g/mol . It is a tetrazolium salt, which is often used in biochemical research and various industrial applications. This compound is known for its role in redox reactions and its ability to form colored formazan products, making it useful in various assays and analytical techniques .
Preparation Methods
The synthesis of 2,3-Diphenyl-5-methyltetrazolium Chloride typically involves the reaction of 1-(2-phenylhydrazono)-1-(phenylazo)ethane with lead (IV) acetate in chloroform . The reaction product is then treated with aqueous hydrochloric acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
2,3-Diphenyl-5-methyltetrazolium Chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: It is commonly used in redox reactions where it acts as an electron acceptor, forming colored formazan products.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the tetrazolium ring.
Common reagents used in these reactions include lead (IV) acetate and hydrochloric acid . The major products formed from these reactions are typically formazan derivatives, which are colored compounds used in various assays .
Scientific Research Applications
2,3-Diphenyl-5-methyltetrazolium Chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5-methyltetrazolium Chloride involves its reduction to formazan by cellular enzymes. This reduction process is facilitated by electron transfer, where the compound acts as an electron acceptor . The molecular targets include various dehydrogenases and oxidoreductases, which are enzymes involved in cellular respiration and metabolic processes .
Comparison with Similar Compounds
2,3-Diphenyl-5-methyltetrazolium Chloride can be compared with other tetrazolium salts such as:
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Similar in function, MTT is also used in cell viability assays but has different spectral properties.
2,3,5-Triphenyltetrazolium chloride (TTC): Another tetrazolium salt used in similar applications but with different reactivity and solubility properties.
The uniqueness of this compound lies in its specific redox potential and the distinct color change it undergoes upon reduction, making it particularly useful in certain analytical techniques .
Properties
IUPAC Name |
5-methyl-2,3-diphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N4.ClH/c1-12-15-17(13-8-4-2-5-9-13)18(16-12)14-10-6-3-7-11-14;/h2-11H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLGEYNSADNPQS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)





![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)





